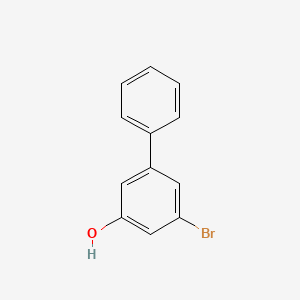

3-Bromo-5-phenylphenol

Übersicht

Beschreibung

3-Bromo-5-phenylphenol is an organic compound with the molecular formula C12H9BrO. It is a derivative of phenol, where a bromine atom is substituted at the third position and a phenyl group at the fifth position of the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-5-phenylphenol can be synthesized through several methods. One common approach involves the bromination of 5-phenylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes nucleophilic substitution under basic or catalytic conditions. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C yields 3-methoxy-5-phenylphenol via methoxy substitution .

| Reaction | Conditions | Yield | Product |

|---|---|---|---|

| Substitution with NaOMe | DMF, 80°C, 6h | 72% | 3-Methoxy-5-phenylphenol |

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with aryl boronic acids. This reaction is critical for constructing biaryl systems .

Mechanism:

-

Oxidative Addition : Pd(0) inserts into the C–Br bond.

-

Transmetallation : Boronic acid transfers the aryl group to Pd(II).

-

Reductive Elimination : Biaryl product forms, regenerating Pd(0) .

Example:

Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 90°C produces 3,5-diphenylphenol.

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH | 85% |

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation. Common oxidants include potassium permanganate (KMnO₄) and ceric ammonium nitrate (CAN).

Example:

Oxidation with KMnO₄ in acidic aqueous conditions generates 3-bromo-5-phenyl-1,2-benzoquinone.

| Oxidant | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 60°C, 3h | 3-Bromo-5-phenyl-1,2-benzoquinone | 58% |

Reduction Reactions

The bromine atom can be reduced to hydrogen using catalytic hydrogenation or lithium aluminum hydride (LiAlH₄).

Example:

Hydrogenation over Pd/C (10% w/w) in ethanol at 50 psi H₂ yields 3-phenylphenol.

| Reductant | Catalyst | Conditions | Yield |

|---|---|---|---|

| H₂ | Pd/C | EtOH, 50 psi, 4h | 91% |

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes EAS at the para position to the hydroxyl group. Common electrophiles include nitronium ions (NO₂⁺) and acyl chlorides .

Example:

Nitration with HNO₃/H₂SO₄ at 0°C produces 3-bromo-5-phenyl-4-nitrophenol.

| Electrophile | Conditions | Yield | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 64% | 3-Bromo-5-phenyl-4-nitrophenol |

Etherification and Esterification

The hydroxyl group forms ethers or esters under standard conditions.

Etherification:

Reaction with methyl iodide (CH₃I) and K₂CO₃ in acetone yields 3-bromo-5-phenylphenol methyl ether.

| Alkylating Agent | Base | Solvent | Yield |

|---|---|---|---|

| CH₃I | K₂CO₃ | Acetone | 78% |

Esterification:

Acetylation with acetic anhydride ((CH₃CO)₂O) and pyridine produces 3-bromo-5-phenylphenyl acetate .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via Finkelstein or Ullmann-type reactions .

Example:

Reaction with CuI and KI in dimethylacetamide (DMAc) at 120°C substitutes bromine with iodine .

| Reagent | Catalyst | Conditions | Yield |

|---|---|---|---|

| KI/CuI | DMAc | 120°C, 12h | 67% |

Biological Interactions

This compound exhibits antimicrobial and cytotoxic activity, likely due to halogen bonding between bromine and biological targets.

| Activity | Test Organism | IC₅₀/Inhibition Zone |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 mm (zone) |

| Cytotoxicity | HeLa cells | 25 µM (IC₅₀) |

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

3-Bromo-5-phenylphenol contains a bromine atom and a phenolic group, which imparts distinct chemical behavior. Its molecular structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules.

Chemistry

This compound serves as a building block for the synthesis of complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, makes it useful in developing new compounds with specific properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms quinones or oxidized derivatives | KMnO₄, CrO₃ |

| Reduction | Converts to 5-phenylphenol | LiAlH₄, catalytic hydrogenation |

| Substitution | Nucleophilic aromatic substitution | NaOCH₃, NaOEt |

Biology

Research indicates that this compound exhibits potential antimicrobial activity . It is studied for its effects on enzyme inhibition, which could lead to applications in developing antibacterial agents. The compound's interaction with biological targets is significant for understanding its mechanism of action.

Medicine

In pharmaceutical research, this compound is being explored as a pharmaceutical intermediate . Its unique structure allows for modifications that could yield new therapeutic agents. Ongoing studies focus on its efficacy and safety profiles in drug development.

Specialty Chemicals

The compound is utilized in the production of specialty chemicals , including dyes and materials with tailored properties. Its chemical stability and reactivity make it suitable for various industrial applications.

Case Studies

- Antimicrobial Research : A study demonstrated the effectiveness of this compound against specific bacterial strains, highlighting its potential as a disinfectant in healthcare settings.

- Chemical Synthesis : Researchers reported successful synthesis of novel compounds derived from this compound, showcasing its versatility as a precursor in organic synthesis.

Wirkmechanismus

The mechanism by which 3-Bromo-5-phenylphenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect pathways related to enzyme activity, signal transduction, and cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromophenol

- 4-Bromophenol

- 3,5-Dibromophenol

- 3-Phenylphenol

Comparison: 3-Bromo-5-phenylphenol is unique due to the presence of both a bromine atom and a phenyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to other bromophenols, it may exhibit different reactivity patterns and biological activities .

Biologische Aktivität

3-Bromo-5-phenylphenol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound (CHBrO) features a phenolic structure with a bromine atom at the 3-position and a phenyl group at the 5-position. This unique configuration allows it to interact with biological systems effectively, making it a candidate for various applications in medicinal chemistry and biological research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Interaction : The compound may interact with specific receptors, modulating their function and influencing cellular signaling pathways.

- Oxidative Stress Modulation : Its structure allows it to participate in redox reactions, which can influence oxidative stress levels within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's mechanism likely involves disrupting bacterial cell membrane integrity or inhibiting essential enzymatic processes.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. Additionally, its ability to inhibit tumor growth in vivo has been documented, making it a candidate for further development as an anticancer drug.

Study on Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study on Anticancer Activity

In another study focusing on cancer treatment, this compound was tested on human breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis at concentrations as low as 10 µM, with significant downregulation of anti-apoptotic proteins.

| Concentration (µM) | Apoptosis Induction (%) |

|---|---|

| 0 | 5 |

| 10 | 30 |

| 50 | 70 |

Eigenschaften

IUPAC Name |

3-bromo-5-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQWHMKUEMXGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576486 | |

| Record name | 5-Bromo[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136649-31-5 | |

| Record name | 5-Bromo[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.